tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-amino-4-fluorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-fluorobenzylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 2-amino-4-fluorobenzylamine and triethylamine at low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be used to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The amino group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Hydrolysis: 2-amino-4-fluorobenzylamine and tert-butyl alcohol.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology and Medicine
Pharmaceutical Research: Investigated for potential use in drug development due to its structural similarity to biologically active compounds.
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate
- tert-Butyl N-[(2-amino-4-methylphenyl)methyl]carbamate
- tert-Butyl N-[(2-amino-4-nitrophenyl)methyl]carbamate
Uniqueness
tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2356564-22-0 |
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Molecular Formula |
C12H17FN2O2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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